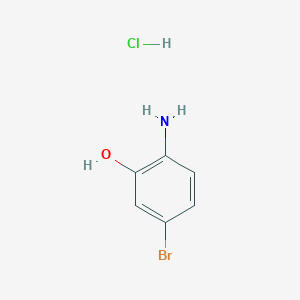
Dibutoxybis(ethyl acetoacetato-O1',O3)titanium
Overview
Description
Dibutoxybis(ethyl acetoacetato-O1',O3)titanium is a complex organometallic compound with the molecular formula C20H36O8Ti. This compound is known for its unique structure and versatile applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutoxybis(ethyl acetoacetato-O1',O3)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with ethyl acetoacetate in the presence of butanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme can be represented as follows:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dibutoxybis(ethyl acetoacetato-O1',O3)titanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or halides can substitute the ligands in the compound.
Major Products Formed:
Oxidation: Formation of titanium dioxide (TiO2) or other titanium oxides.
Reduction: Production of titanium metal or lower oxidation state titanium complexes.
Substitution: Generation of new organometallic complexes with different ligands.
Scientific Research Applications
Dibutoxybis(ethyl acetoacetato-O1',O3)titanium has found applications in various scientific research areas:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of metalloproteins and enzyme mimetics.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Dibutoxybis(ethyl acetoacetato-O1',O3)titanium exerts its effects involves its ability to coordinate with various substrates and act as a Lewis acid. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or catalyzes chemical reactions through its titanium center.
Comparison with Similar Compounds
Dibutoxybis(ethyl acetoacetato-O1',O3)titanium is unique due to its specific ligand arrangement and reactivity. Similar compounds include:
Titanium(IV) bis(acetylacetonate)
Titanium(IV) bis(ethyl acetoacetate)
Titanium(IV) bis(isopropoxide)
These compounds share the titanium center but differ in their ligands, leading to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?
Properties
IUPAC Name |
butan-1-olate;(Z)-4-ethoxy-4-oxobut-2-en-2-olate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.2C4H9O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-2-3-4-5;/h2*4,7H,3H2,1-2H3;2*2-4H2,1H3;/q;;2*-1;+4/p-2/b2*5-4-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKYMTAHMJKNDB-NRFIWDAESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[O-].CCCC[O-].CCOC(=O)/C=C(\[O-])/C.CCOC(=O)/C=C(\[O-])/C.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20753-28-0 | |
| Record name | Titanium, dibutoxybis(ethyl 3-(oxo-kappaO)butanoato-kappaO')- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020753280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, dibutoxybis[ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutoxybis(ethyl acetoacetato-O1',O3)titanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)


![3-[4-(Dimethylamino)phenyl]-1,2-oxazol-5-amine](/img/structure/B1505897.png)

![Tert-butyl 3-[(4-fluorophenyl)amino]azetidine-1-carboxylate](/img/structure/B1505899.png)
